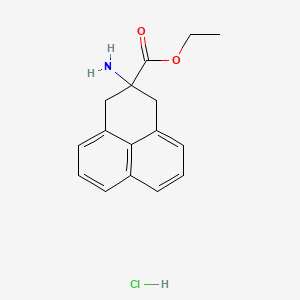
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate is a coordination compound that has garnered significant interest in recent years due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of pyridine rings, which are known for their electron-donating ability and strong coordination with transition metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate typically involves the reaction of pyridine-2,6-dicarboxylic acid with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs hydrothermal or solvothermal methods. These methods involve the self-assembly of metal ions with organic bridging ligands under high temperature and pressure conditions. The use of these methods allows for the efficient production of high-purity this compound .
化学反应分析
Types of Reactions
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine-2,6-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
科学研究应用
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination leads to the formation of stable complexes that can interact with various molecular targets and pathways. The specific effects of these interactions depend on the nature of the metal ion and the target molecule .
相似化合物的比较
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate can be compared with other similar compounds, such as:
N,N’-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide: This compound also contains pyridine rings and is used in the synthesis of coordination complexes.
4-(hydroxymethyl)pyridine-2,6-dicarboxylate: This derivative is used in the synthesis of lanthanide complexes with unique fluorescence properties.
4-[(bis-carboxymethyl-amino)-methyl]-pyridine-2,6-dicarboxylic acid: This compound is used as a multifunctional ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structural arrangement and its ability to form stable complexes with a wide range of metal ions, making it a versatile compound in various scientific and industrial applications.
属性
分子式 |
C19H15N3O4 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC 名称 |
bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H15N3O4/c23-18(25-12-14-4-8-20-9-5-14)16-2-1-3-17(22-16)19(24)26-13-15-6-10-21-11-7-15/h1-11H,12-13H2 |
InChI 键 |
QVCOVURSDGBJJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C(=O)OCC2=CC=NC=C2)C(=O)OCC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
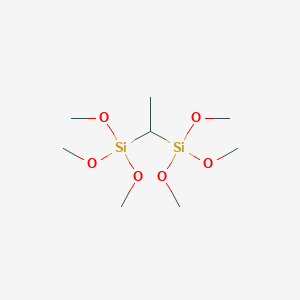
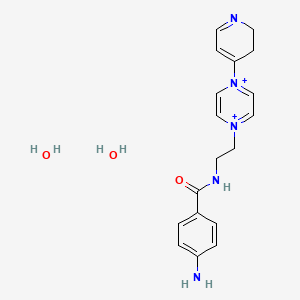
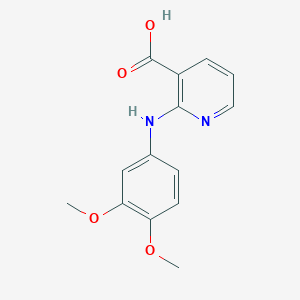

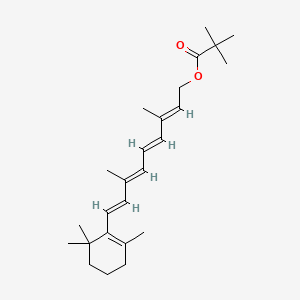
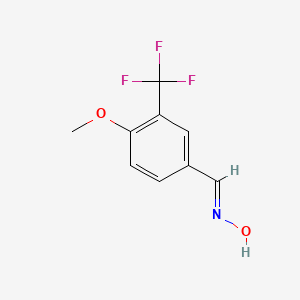

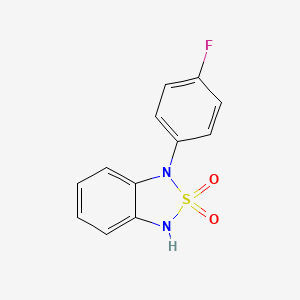
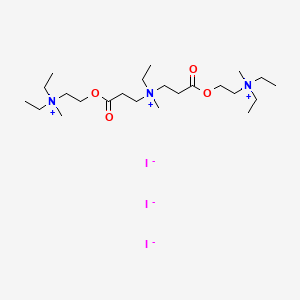
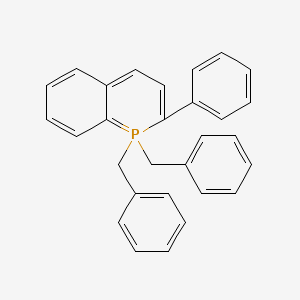
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)

